2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile
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Overview
Description
2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile is a chemical compound with the molecular formula C11H6F3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a propanedinitrile moiety.
Mechanism of Action
Target of Action
It’s structurally related to 2-methyl-3-(trifluoromethyl)aniline , which is used in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor , which plays a crucial role in neurological functions such as learning and memory.
Mode of Action
Given its structural similarity to 2-methyl-3-(trifluoromethyl)aniline , it might interact with its targets in a similar manner
Biochemical Pathways
If it indeed interacts with the nmda receptor like its structurally related compound , it could potentially influence pathways related to neurological functions and disorders.
Result of Action
If it interacts with the NMDA receptor like its structurally related compound , it could potentially have effects on neurological functions and disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile typically involves the reaction of 3-(trifluoromethyl)aniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile
- 2-({[3-(difluoromethyl)phenyl]amino}methylidene)propanedinitrile
- 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanedinitrile
Uniqueness
2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)anilino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-2-1-3-10(4-9)17-7-8(5-15)6-16/h1-4,7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOUMWWEKBCSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C(C#N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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